(2R,3S)-3-hydroxy-2-methylpentanoic acid

Description

Contextualization within Organic Chemistry and Biochemistry

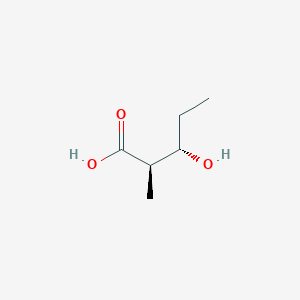

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a specific stereoisomer of 3-hydroxy-2-methylpentanoic acid. Structurally, it is a pentanoic acid molecule that features a hydroxyl (-OH) group on the third carbon (C3) and a methyl (-CH3) group on the second carbon (C2). The designations (2R,3S) specify the precise three-dimensional arrangement of these substituents at the two chiral centers, making it a distinct chiral molecule.

In the field of organic chemistry, this compound is classified as a short-chain hydroxy carboxylic acid. The presence of both a carboxylic acid and a hydroxyl group makes it a bifunctional molecule, which can serve as a versatile building block, or synthon, in organic synthesis. nih.gov

From a biochemical perspective, this compound is recognized as a hydroxy fatty acid and a diketide. nih.gov It is known to be a metabolite, specifically one generated from the metabolism of the branched-chain amino acid isoleucine. zfin.orgnih.gov Its presence in biological systems, particularly in relation to metabolic pathways, is a key area of study. hmdb.ca

Below is a table summarizing the key chemical identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-3-hydroxy-2-methylpentanoic acid | nih.gov |

| Molecular Formula | C6H12O3 | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.gov |

| InChIKey | NVIHALDXJWGLFD-CRCLSJGQSA-N | nih.gov |

| Canonical SMILES | CCC@HO | nih.gov |

| CAS Number | 77405-43-7 | nih.gov |

Note: The IUPAC name provided in the PubChem source uses (2S,3R) configuration, which corresponds to the same molecule but with a different priority assignment for nomenclature purposes. For consistency in this article, we refer to the (2R,3S) designation as per the user request, which is also a valid descriptor for one of the stereoisomers of 3-hydroxy-2-methylpentanoic acid.

Significance of Chiral Hydroxy Acids as Research Foci

Chiral hydroxy acids, as a class, are of considerable interest in scientific research for several reasons. Their chirality—the "handedness" of a molecule—is a fundamental aspect of biological systems, where molecular recognition is highly specific. researchgate.net

Key areas of significance include:

Chiral Building Blocks: These acids are highly valued as chiral synthons in asymmetric synthesis. nih.gov The presence of multiple functional groups allows them to be chemically modified to create complex, stereochemically defined molecules, such as pharmaceuticals and other bioactive natural products. nih.govmdpi.com For example, they are precursors for creating macrocyclic components of antibiotics. nih.gov

Probes for Biological Systems: The synthesis of specific chiral hydroxy acids allows researchers to study biological processes with high precision. By replacing alpha-amino acids with their corresponding alpha-hydroxy acid equivalents in peptides (creating depsipeptides), scientists can investigate the structural and functional roles of specific residues. acs.org

Materials Science: Chiral 3-hydroxy acids can be used as monomers in condensation reactions to create tailor-made polymers with specific properties, highlighting their potential application in materials science. nih.gov

Metabolic Research: As natural intermediates in major metabolic pathways, these organic acids are crucial for studying cellular processes and the biochemistry of various organisms. nih.gov The ability to synthesize and isolate enantiomerically pure hydroxycarboxylic acids is important for understanding their roles in both normal physiology and disease states. google.com

Historical Development of Research on this compound

The research history of this compound is intrinsically linked to the study of inborn errors of metabolism, specifically Maple Syrup Urine Disease (MSUD). zfin.orgebi.ac.uk MSUD is an inherited metabolic disorder characterized by the body's inability to properly process certain branched-chain amino acids, including isoleucine. hmdb.ca

Early research focused on identifying the abnormal metabolites that accumulate in the blood and urine of individuals with MSUD. This led to the discovery of elevated levels of 2-keto-3-methylvaleric acid (KMVA), the keto-acid derivative of isoleucine. ebi.ac.uk Subsequent investigations revealed that this keto acid is reduced in the body to form 2-hydroxy-3-methylpentanoic acid. hmdb.ca

Researchers developed methods to synthesize the four possible stereoisomers of 2-hydroxy-3-methylpentanoic acid to study them individually. ebi.ac.uk Using techniques like gas chromatography-mass spectrometry (GC-MS), scientists were able to separate the diastereomeric pairs and determine their relative ratios in biological samples from both healthy individuals and MSUD patients. ebi.ac.uk It was discovered that (2R,3S)-2-hydroxy-3-methylpentanoic acid is one of the stereoisomers generated from isoleucine metabolism and is found at significantly higher levels in MSUD patients. zfin.orgnih.gov These studies were crucial in elucidating the metabolic fate of isoleucine in this disease and provided potential biomarkers for monitoring the condition. ebi.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIHALDXJWGLFD-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439511 | |

| Record name | CTK2G6651 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77302-11-5 | |

| Record name | CTK2G6651 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Characterization of 3 Hydroxy 2 Methylpentanoic Acid

Systematic IUPAC Naming Conventions for (2R,3S)-3-Hydroxy-2-methylpentanoic Acid

The nomenclature of this compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) system, which provides a systematic and unambiguous way to name organic compounds.

The naming process begins with identifying the principal functional group, which in this case is the carboxylic acid (-COOH). This gives the suffix "-oic acid". The longest continuous carbon chain containing this functional group is then identified. In this molecule, the longest chain consists of five carbon atoms, leading to the parent name "pentanoic acid".

Next, the substituents attached to this main chain are identified and named. There is a hydroxyl (-OH) group at the third carbon position and a methyl (-CH3) group at the second carbon position. These are denoted by the prefixes "3-hydroxy" and "2-methyl".

Finally, the stereochemistry at the chiral centers must be specified. This compound has two chiral centers, at carbon 2 and carbon 3. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at each of these centers. For this specific isomer, the configuration at carbon 2 is designated as 'R' and at carbon 3 as 'S'.

Combining these elements results in the full systematic IUPAC name: This compound . chemspider.comnih.gov

Comprehensive Analysis of Stereoisomeric Forms of 3-Hydroxy-2-methylpentanoic Acid

3-hydroxy-2-methylpentanoic acid possesses two chiral centers, at the C2 and C3 positions. The presence of 'n' chiral centers means that a maximum of 2^n stereoisomers can exist. brainly.in Therefore, for this compound, there are 2^2 = 4 possible stereoisomers. biosynth.comcymitquimica.comhmdb.ca These stereoisomers can be categorized based on their relationships as either diastereomers or enantiomers.

Diastereomeric Relationships

Diastereomers are stereoisomers that are not mirror images of one another. In the context of 3-hydroxy-2-methylpentanoic acid, diastereomeric pairs have different configurations at one or more, but not all, of the chiral centers. This results in two diastereomeric pairs, often referred to as syn and anti isomers.

The four stereoisomers of 3-hydroxy-2-methylpentanoic acid are:

this compound

(2S,3R)-3-hydroxy-2-methylpentanoic acid nih.govchemspider.com

(2R,3R)-3-hydroxy-2-methylpentanoic acid

(2S,3S)-3-hydroxy-2-methylpentanoic acid nih.gov

The relationship between these isomers can be summarized in the following table:

| Stereoisomer | Relationship to (2R,3S) |

| (2S,3R)-3-hydroxy-2-methylpentanoic acid | Enantiomer |

| (2R,3R)-3-hydroxy-2-methylpentanoic acid | Diastereomer |

| (2S,3S)-3-hydroxy-2-methylpentanoic acid | Diastereomer |

Enantiomeric Considerations and Chiral Purity

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.org For 3-hydroxy-2-methylpentanoic acid, there are two pairs of enantiomers. The enantiomer of this compound is (2S,3R)-3-hydroxy-2-methylpentanoic acid. nih.gov The other enantiomeric pair is (2R,3R)-3-hydroxy-2-methylpentanoic acid and (2S,3S)-3-hydroxy-2-methylpentanoic acid.

The enantiomeric pairs are detailed in the table below:

| Enantiomeric Pair 1 | Enantiomeric Pair 2 |

| This compound | (2R,3R)-3-hydroxy-2-methylpentanoic acid |

| (2S,3R)-3-hydroxy-2-methylpentanoic acid | (2S,3S)-3-hydroxy-2-methylpentanoic acid |

Chiral purity is a critical aspect in the study and application of chiral compounds. It refers to the extent to which a sample contains one enantiomer in excess of the other. The synthesis and separation of individual stereoisomers are often challenging but crucial, as different stereoisomers can exhibit distinct biological activities.

Stereochemical Assignment Methodologies in Research

The determination of the absolute stereochemistry of molecules like this compound is fundamental in chemical research. Various analytical techniques are employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. nih.gov By analyzing the coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the spatial arrangement of atoms can be deduced. For diastereomers, the different spatial arrangements lead to distinct NMR spectra, allowing for their differentiation. While NMR can predict the spectrum for a given compound, it is often used in conjunction with other methods for unambiguous absolute configuration assignment. hmdb.ca

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a crystalline compound. By diffracting X-rays through a single crystal of a substance, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms. This technique provides definitive proof of the stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS): In metabolomic studies, GC-MS is often used to separate and identify different stereoisomers. ebi.ac.uk The diastereomeric pairs of 3-hydroxy-2-methylpentanoic acid can be separated using an achiral chromatography column, allowing for the determination of their relative ratios in biological samples. ebi.ac.uk

These methodologies are essential for the synthesis, characterization, and understanding of the specific properties and functions of each stereoisomer of 3-hydroxy-2-methylpentanoic acid.

Synthetic Methodologies for 2r,3s 3 Hydroxy 2 Methylpentanoic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure forms of 3-hydroxy-2-methylpentanoic acid. These methods introduce chirality in a controlled manner, leading to the desired stereoisomer.

Enantioselective Catalysis

Enantioselective catalysis utilizes chiral catalysts to transform prochiral substrates into chiral products with high enantiomeric excess. This is a powerful strategy for synthesizing specific stereoisomers of 3-hydroxy-2-methylpentanoic acid.

Metal-catalyzed asymmetric hydrogenation is a widely used method for the enantioselective reduction of unsaturated precursors. For the synthesis of β-hydroxy acids, this typically involves the hydrogenation of a β-keto ester or an α,β-unsaturated ester.

A notable method involves the directed homogeneous hydrogenation of methyl 3-hydroxy-2-methylenepentanoate. orgsyn.org Using a rhodium catalyst complexed with a chiral bisphosphine ligand, it is possible to achieve high stereoselectivity. For instance, the hydrogenation of the substrate using a catalyst like Bicyclo[2.2.1]hepta-2,5-diene 1,4-bis(diphenylphosphino)butanerhodium trifluoromethanesulfonate (B1224126) in methanol (B129727) leads to the formation of methyl anti-3-hydroxy-2-methylpentanoate with high chemical and stereochemical purity. orgsyn.org

Furthermore, kinetic resolution can be achieved using an optically active biphosphinorhodium catalyst. When S-(−)-methyl 3-hydroxy-2-methylenepentanoate is subjected to hydrogenation with an (R,R)-1,2-bis(o-anisylphenylphosphino)ethanerhodium triflate catalyst, the reaction proceeds to partial completion, yielding the (2R,3R)-methyl 3-hydroxy-2-methylpentanoate isomer and unreacted starting material, demonstrating the catalyst's ability to differentiate between enantiomers. orgsyn.org Iridium-based catalysts have also proven highly efficient in the dynamic kinetic asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy acid derivatives with excellent diastereoselectivities and enantioselectivities. rsc.org

| Precursor | Catalyst | Solvent | Conditions | Product | Stereoselectivity/Yield |

|---|---|---|---|---|---|

| Methyl 3-hydroxy-2-methylenepentanoate | Bicyclo[2.2.1]hepta-2,5-diene 1,4-bis(diphenylphosphino)butanerhodium trifluoromethanesulfonate | Methanol | Hydrogen gas, Room Temperature | Methyl dl-anti-3-hydroxy-2-methylpentanoate | 91% yield, stereochemically pure |

| S-(−)-Methyl 3-hydroxy-2-methylenepentanoate | (R,R)-1,2-bis(o-anisylphenylphosphino)ethanerhodium triflate (DIPAMPRh+) | Methanol | 0°C, ~6 hr | 2R,3R-(−)-Methyl 3-hydroxy-2-methylpentanoate | 65% reaction completion |

Organocatalysis employs small organic molecules to catalyze chemical transformations. In the context of synthesizing chiral hydroxy acids, organocatalysts can promote enantioselective reactions, such as aldol (B89426) or Michael additions, to set the required stereocenters. For instance, cinchona alkaloid-derived squaramides have been successfully used to catalyze the enantioselective [4+2] cyclization between hydroxymaleimides and ortho-hydroxyphenyl para-quinone methides, producing chiral hemiketals with excellent yields and stereoselectivities (up to >99% ee). rsc.org While not a direct synthesis of the target molecule, this illustrates the power of organocatalysis in creating complex chiral architectures under mild conditions. rsc.org Other approaches have utilized organocatalysts for the epoxidation of α,β-unsaturated aldehydes, which can then be converted to the corresponding β-hydroxy acids. nih.gov

Biocatalysis leverages enzymes to perform highly selective chemical transformations. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of ketones to chiral alcohols. researchgate.net For the synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid, a precursor such as 2-methyl-3-oxopentanoic acid or its ester could be stereoselectively reduced.

A practical example of this approach is the kinetic resolution of racemic 2-methylvaleraldehyde using an evolved ketoreductase. The enzyme selectively reduces the (R)-enantiomer to (R)-2-methylpentanol, a related chiral building block. researchgate.net This highlights the potential of using engineered enzymes to achieve high enantioselectivity in the synthesis of chiral molecules. The reduction of 2-keto-3-methylvaleric acid, a metabolite of isoleucine, is a natural pathway that produces stereoisomers of 2-hydroxy-3-methylpentanoic acid. This biological process underscores the feasibility of using isolated enzymes for a targeted synthetic goal.

Diastereoselective Reactions

Diastereoselective reactions are employed to control the relative stereochemistry of multiple stereocenters created in a single reaction. This is crucial for obtaining the correct anti or syn relationship between the hydroxyl and methyl groups in the target molecule.

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can establish two new stereocenters simultaneously. The use of chiral auxiliaries, such as those developed by Evans, allows for a high degree of stereocontrol. nih.govharvard.edu

In this approach, a chiral oxazolidinone is acylated with a propionyl group. The resulting imide is then converted into a boron enolate, which reacts with an aldehyde (in this case, propanal) to form an aldol adduct. The stereochemistry of the reaction is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer. harvard.edu For example, the aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412) leads to two separable diastereomers, which can then be processed to yield enantiopure (3S)-hydroxy-5-phenylpentanoic acid. nih.govsemanticscholar.org A similar strategy using propionaldehyde (B47417) would be a direct route to the backbone of the target molecule. The chiral auxiliary is subsequently cleaved to reveal the β-hydroxy acid. This method is highly reliable for generating syn aldol products. harvard.edu

| Enolate Source (Imide) | Aldehyde | Reaction Conditions | Product (after auxiliary removal) | Diastereoselectivity |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative | Hexanal | 1. Bu₂BOTf, Et₃N; 2. Aldehyde, -78°C | (S)-3-hydroxy-2,2-dimethylhexanoic acid | 54% yield |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone derivative | Hexanal | 1. Bu₂BOTf, Et₃N; 2. Aldehyde, -78°C | (R)-3-hydroxy-2,2-dimethylhexanoic acid | 35% yield |

| Chloroacetyl oxazolidinone (chiral) | TBDMS-protected 2,6-dimethyl-4-hydroxybenzaldehyde | Bu₂BOTF, CH₂Cl₂, −78°C | (3S)- or (3R)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid | 78:22 to 82:18 dr |

Diastereoselective Photocycloaddition Strategies

Diastereoselective photocycloaddition represents a powerful but specialized method for constructing chiral molecules. This strategy typically involves the light-induced [2+2] cycloaddition of a prochiral substrate with a chiral template or in the presence of a chiral catalyst. The inherent chirality of the system directs the formation of one diastereomer over others.

While a widely documented synthetic pathway for many complex molecules, specific examples detailing the application of diastereoselective photocycloaddition for the direct synthesis of this compound are not prominent in the literature. However, the principles of the Paternò–Büchi reaction, a photocycloaddition between a carbonyl group and an alkene to form an oxetane (B1205548), could theoretically be adapted. In a hypothetical scenario, a chiral auxiliary-bearing glyoxylate (B1226380) could react with an appropriate alkene under photochemical conditions. The resulting chiral oxetane could then be hydrogenolyzed to yield the desired α-hydroxy acid structure. The success of such a route would be highly dependent on achieving high diastereoselectivity in the initial cycloaddition and efficient transformation of the cycloadduct.

Chiral Auxiliary Mediated Approaches

Chiral auxiliary-mediated synthesis is a cornerstone of asymmetric synthesis, providing a reliable method for controlling stereochemistry. wikipedia.org This approach involves temporarily attaching a chiral molecule (the auxiliary) to a substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. wikipedia.org

A prominent example of this strategy is the use of Evans oxazolidinone auxiliaries. nih.gov In a typical sequence for synthesizing a compound like this compound, an N-acyloxazolidinone is prepared. This substrate can then undergo a highly diastereoselective aldol reaction with propanal. The stereochemistry of the auxiliary and the reaction conditions (e.g., the choice of boron or titanium enolates) control the formation of the two new stereocenters at the C2 and C3 positions. Following the aldol reaction, the auxiliary is hydrolytically removed to release the desired 3-hydroxy-2-methylpentanoic acid stereoisomer. The ease of separation of diastereomers and the high selectivities often achieved make this a powerful route. nih.gov

Another well-established auxiliary is camphorsultam, which can be used to direct reactions such as Michael additions and Claisen rearrangements to create contiguous stereocenters with high control. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions | Key Features |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | High diastereoselectivity in forming syn- and anti-aldol products; predictable stereocontrol. nih.govnih.gov |

| Camphorsultam | Michael Additions, Claisen Rearrangements | Effective in creating contiguous stereocenters, including quaternary carbons. wikipedia.org |

| Pseudoephedrine | Alkylations | Forms a chiral amide, directing alkylation to be syn to the methyl group and anti to the hydroxyl group. wikipedia.org |

| (1R,2S,5R)-Menthol | Grignard Additions to Glyoxylates | Used to synthesize (R)-2-aryl-2-hydroxybutanoic acids via diastereoselective addition of Et₂Zn to menthyl arylglyoxylates. researchgate.net |

Chiral Building Block Strategies

The chiral building block or "chiron" approach utilizes enantiomerically pure starting materials that already contain one or more of the target molecule's stereocenters. These building blocks are then elaborated through a sequence of chemical reactions to construct the final product. This strategy leverages the existing chirality of readily available molecules, avoiding the need to create the stereocenter from scratch.

For the synthesis of this compound, a potential chiral building block could be a derivative of (R)-3-hydroxy-2-methylpropionate. researchgate.net This starting material contains the C2 methyl group and the C3 hydroxyl group with defined stereochemistry, which would need to be inverted in the final product, or a different building block would be selected. Alternatively, syntheses can be designed starting from materials like (R)-citronellol, which can be transformed through various chemical steps to yield complex chiral structures. researchgate.net The key advantage is the unambiguous transfer of stereochemistry from the starting material to the final product.

Chiral Pool Synthesis Strategies for this compound

Chiral pool synthesis is a broad strategy that employs naturally occurring, inexpensive, and enantiomerically pure compounds such as amino acids, sugars, and hydroxy acids as starting materials. researchgate.net This approach is highly efficient as it bypasses the need for asymmetric induction or chiral resolution.

This compound is structurally related to the amino acid L-isoleucine. Indeed, this hydroxy acid is a known metabolite of isoleucine. nih.govebi.ac.uk This metabolic link suggests that a synthetic route could be devised starting from L-isoleucine or its derivatives. Such a synthesis would involve the deamination of isoleucine while retaining or controlling the stereochemistry at the C2 and C3 positions. Chemoenzymatic methods, which use enzymes for specific transformations, are particularly powerful in this context, potentially offering high yields and stereoselectivities under mild conditions. researchgate.net

Racemic Synthesis and Subsequent Chiral Resolution Techniques

When a direct asymmetric synthesis is not feasible or is inefficient, a common alternative is to prepare a racemic mixture of the target compound and then separate the desired enantiomer. This separation process is known as chiral resolution. libretexts.org

For a carboxylic acid like 3-hydroxy-2-methylpentanoic acid, resolution is typically achieved by forming diastereomeric salts with a single enantiomer of a chiral amine (a resolving agent). libretexts.org The racemic acid is mixed with an enantiopure base such as brucine, quinine, or a synthetic amine like (R)-1-phenylethanamine. This results in the formation of two different diastereomeric salts, for instance, ((2R,3S)-acid • (R)-base) and ((2S,3R)-acid • (R)-base). Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once the desired diastereomeric salt is isolated and purified, treatment with a strong acid regenerates the enantiomerically pure carboxylic acid. libretexts.org

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type | Source |

|---|---|---|

| Brucine | Chiral Base | Natural Alkaloid libretexts.org |

| Quinine | Chiral Base | Natural Alkaloid libretexts.org |

| Strychnine | Chiral Base | Natural Alkaloid libretexts.org |

| (+)-Tartaric Acid | Chiral Acid | Natural Product (for resolving bases) libretexts.org |

| (-)-Malic Acid | Chiral Acid | Natural Product (for resolving bases) libretexts.org |

| (R)-1-Phenylethanamine | Chiral Base | Synthetic libretexts.org |

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. Green chemistry principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. researchgate.net

In the context of synthesizing this compound, novel routes are being explored that align with these principles. Biocatalysis and chemoenzymatic methods are at the forefront of this effort. The use of enzymes or whole microorganisms can facilitate highly selective reactions under mild, aqueous conditions, significantly reducing the environmental impact compared to traditional organic synthesis. researchgate.net For instance, a reported synthesis of (2S, 3R)-2-aminomethyl-3-hydroxy-butanoic acid utilizes a biological catalysis step as a key part of the process. google.com

Biosynthesis and Metabolic Pathways Involving 3 Hydroxy 2 Methylpentanoic Acid

Origin from Branched-Chain Amino Acid Metabolism

The primary metabolic route leading to the synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid originates from the catabolism of L-isoleucine. This process involves a series of enzymatic reactions that break down the amino acid into smaller molecules for energy production or for use in other biosynthetic pathways.

L-isoleucine, an essential amino acid, cannot be synthesized by humans and must be obtained from dietary sources. Its catabolism is a multi-step process that primarily occurs in skeletal muscle, followed by further processing in the liver. nih.gov The initial steps are shared with the other branched-chain amino acids, valine and leucine (B10760876). nih.gov

The catabolic pathway of L-isoleucine begins with a reversible transamination reaction. This step is catalyzed by branched-chain amino acid aminotransferases (BCAT), which exist in both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms. nih.govumaryland.edu This reaction transfers the amino group from L-isoleucine to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid, (S)-3-methyl-2-oxopentanoate, also known as 2-keto-3-methylvaleric acid (KMVA). umaryland.eduresearchgate.net

Following its formation, KMVA undergoes irreversible oxidative decarboxylation, a rate-limiting step in branched-chain amino acid catabolism. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov The catabolism of L-isoleucine ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov

Under certain physiological or pathological conditions, such as the genetic disorder Maple Syrup Urine Disease (MSUD), the catabolism of branched-chain amino acids is impaired. This leads to an accumulation of branched-chain amino acids and their corresponding α-keto acids, including KMVA. healthmatters.io In such instances, alternative metabolic pathways become more prominent, leading to the formation of other metabolites. One such metabolite is 3-hydroxy-2-methylpentanoic acid, which is derived from the reduction of KMVA. healthmatters.io

The conversion of 2-keto-3-methylvaleric acid to 3-hydroxy-2-methylpentanoic acid is a reduction reaction. It has been suggested that lactate (B86563) dehydrogenase (LDH) or other related enzymes may be responsible for this conversion. healthmatters.io LDH is an oxidoreductase that typically catalyzes the reversible conversion of pyruvate (B1213749) to lactate. researchgate.net However, it is known to have a broader substrate specificity and can act on other α-keto acids. The stereospecificity of the reducing enzyme is crucial in determining which of the four possible stereoisomers of 3-hydroxy-2-methylpentanoic acid is formed. While the precise enzyme responsible for the stereospecific reduction to this compound has not been definitively identified, ketoreductases found in modular polyketide synthases are known to perform stereospecific reductions of similar substrates. nih.gov

Enzymatic Derivations from 2-Keto-3-methylvaleric Acid (KMVA)

Integration within Central Metabolic Networks and Pathways

The metabolism of branched-chain amino acids is closely integrated with central metabolic networks. The end products of isoleucine catabolism, acetyl-CoA and propionyl-CoA, are key intermediates in central carbon metabolism. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle or be used for fatty acid synthesis, while propionyl-CoA can be converted to succinyl-CoA and also enter the TCA cycle. nih.gov

The formation of this compound represents a side-reaction of the main isoleucine catabolic pathway. As a hydroxy fatty acid, it is part of a larger group of molecules that can have various biological roles. For instance, other 3-hydroxy fatty acids are known to be involved in fatty acid β-oxidation and can be further metabolized through omega-oxidation to form dicarboxylic acids. frontiersin.orgnih.gov However, the specific metabolic fate of this compound and its direct integration into these central pathways are not well-documented. Recent research has highlighted the role of branched-chain hydroxy acids, generated from milk fermentation, in modulating glucose metabolism in liver and muscle cells, suggesting that these types of molecules can have significant metabolic effects. ahajournals.org

Theoretical and Experimental Metabolic Flux Analysis for 3-Hydroxy-2-methylpentanoic Acid

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. While there have been studies on the metabolic flux of branched-chain amino acid catabolism in various organisms and its connection to diseases like type 2 diabetes, specific experimental data on the metabolic flux leading to and from this compound is scarce. nih.gov

Theoretical studies using computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) have been employed to explore novel biosynthetic pathways for compounds like 3-hydroxypropanoate. nih.gov Such approaches could potentially be used to model the production of this compound and understand its metabolic context. However, to date, there are no published studies that have specifically performed a detailed metabolic flux analysis for this particular compound. A high-throughput 13C-metabolic flux analysis platform has been used to study the production of 3-hydroxypropionic acid in Pichia pastoris, indicating the potential for applying similar methodologies to investigate the metabolism of other hydroxy acids.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

| Branched-chain amino acid aminotransferase | BCAT | Catalyzes the initial reversible transamination of L-isoleucine to form 2-keto-3-methylvaleric acid (KMVA). nih.govumaryland.edu |

| Branched-chain α-keto acid dehydrogenase | BCKD | Catalyzes the irreversible oxidative decarboxylation of KMVA, a rate-limiting step in the main catabolic pathway of L-isoleucine. nih.gov |

| Lactate dehydrogenase (and related enzymes) | LDH | Implicated in the reduction of KMVA to 3-hydroxy-2-methylpentanoic acid, although the specific enzyme responsible for the (2R,3S) stereoisomer is not definitively known. healthmatters.io |

Biological Roles and Mechanisms in Research Contexts Non Clinical

Status as an Endogenous Metabolite in Biological Systems

(2R,3S)-3-hydroxy-2-methylpentanoic acid is one of four stereoisomers of 2-hydroxy-3-methylpentanoic acid (HMVA), an organic acid that is naturally produced in biological systems. zfin.orgnih.gov It is an endogenous metabolite generated from the metabolism of the branched-chain amino acid L-isoleucine. zfin.orgsmolecule.com The metabolic pathway involves the reduction of an intermediate compound, 2-keto-3-methylvaleric acid (KMVA). As a product of normal amino acid breakdown, this compound can be found in the blood and urine of healthy individuals. It is classified as a hydroxy fatty acid and a valeric acid derivative. zfin.orgnih.gov

The presence of this compound and its stereoisomers has been identified in various biological samples for research purposes. The primary matrices for its detection and quantification are urine and blood plasma. smolecule.com While it is a normal metabolite, significant elevations in its concentration are studied as potential indicators of metabolic pathway disruptions. smolecule.com

Advanced analytical methods are necessary to accurately quantify and distinguish between the different stereoisomers of 2-hydroxy-3-methylpentanoic acid. smolecule.com Gas chromatography-mass spectrometry (GC/MS) is a key technique employed for the identification of such organic acids in biological fluids. nih.gov

| Biological Matrix | Analytical Technique | Context of Detection |

|---|---|---|

| Urine | Gas Chromatography-Mass Spectrometry (GC/MS) | Detection as a normal metabolite of L-isoleucine metabolism. nih.gov |

| Blood / Plasma | Gas Chromatography-Mass Spectrometry (GC/MS) | Quantification in studies of amino acid metabolic pathways. nih.gov |

Enzymatic Interactions and Modulation of Biochemical Pathways

The formation of 2-hydroxy-3-methylpentanoic acid, including the (2R,3S) stereoisomer, is a direct result of enzymatic activity within the L-isoleucine degradation pathway. nih.gov It is not the primary endpoint of this pathway but rather a side-product formed from an intermediate. The key biochemical conversion is the reduction of 2-keto-3-methylvaleric acid (KMVA). Research suggests that this reduction may be catalyzed by the enzyme lactate (B86563) dehydrogenase, which is known to reduce other α-keto acids. nih.gov

In the context of its formation, this compound is the product of an enzymatic reaction where 2-keto-3-methylvaleric acid serves as the substrate. Studies involving Chinese Hamster Ovary (CHO) cells have suggested that L-lactate dehydrogenase is a potential enzyme responsible for catalyzing the reduction of branched-chain keto acids to their corresponding α-hydroxy acids. nih.gov

The primary documented interaction for this compound in a research context is its emergence from the catalytic activity of enzymes on its precursor, 2-keto-3-methylvaleric acid.

Investigations in Cellular Models (Non-Human, Non-Clinical)

The metabolism related to this compound has been investigated in non-human cellular models, such as Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production. nih.gov These studies provide insight into how cells manage by-products of amino acid metabolism.

| Cellular Model | Experimental Condition | Key Finding | Impact on Metabolic Homeostasis |

|---|---|---|---|

| Chinese Hamster Ovary (CHO) cells | Supplementation with keto isoleucine in fed-batch culture | Accumulation of 2-hydroxy-3-methylpentanoic acid was observed. nih.gov | Minor effects on cell growth and productivity were reported. nih.gov |

Studies in Non-Human Model Organisms for Basic Biological Understanding

Research into the specific biological roles and mechanisms of this compound in non-human model organisms for fundamental biological discovery is limited. The majority of existing literature focuses on its identification as a metabolite of the branched-chain amino acid isoleucine and its clinical relevance in human metabolic disorders such as Maple Syrup Urine Disease (MSUD). However, some studies in model systems like Chinese Hamster Ovary (CHO) cells and its documented presence in the plant Nicotiana tabacum provide preliminary insights.

Detailed Research Findings

This compound is one of four stereoisomers of 3-hydroxy-2-methylpentanoic acid generated through isoleucine metabolism. hmdb.ca Its formation is a result of the reduction of the corresponding α-keto acid, 2-keto-3-methylvaleric acid. hmdb.ca This metabolic conversion is a recognized pathway in various organisms.

A study investigating the by-products of amino acid metabolism in Chinese Hamster Ovary (CHO) cells, a common mammalian cell line used in biological and therapeutic protein production research, provided some data on the stereoisomeric composition of α-hydroxy acids derived from branched-chain amino acids. The research noted the formation of 2-hydroxy-3-methylpentanoic acid (referred to as HI in the study) from isoleucine. While the study did not detail the specific biological effects of the (2R,3S) isomer, it did analyze the stereoisomer fractions of related compounds. For instance, the reduction of the α-keto acids of leucine (B10760876) and valine showed a stereochemical preference. The D-enantiomer (2R-conformation) was the main species for the α-hydroxy acid of leucine, whereas the L-enantiomer (2S-conformation) was favored for the α-hydroxy acid of valine. nih.gov The study suggested that L-lactate dehydrogenase might be involved in the reduction of these α-keto acids. nih.gov

The presence of (2R,3S)-2-hydroxy-3-methylpentanoic acid has also been reported in the plant species Nicotiana tabacum (tobacco). However, the literature available does not extend to an in-depth analysis of its metabolic pathway, concentration, or specific physiological function within the plant. The general role of 2-hydroxy acids in plant metabolism is broad, encompassing involvement in primary metabolic pathways like photorespiration and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net These compounds are typically interconverted with their corresponding 2-keto acids by dehydrogenases or oxidases. nih.govresearchgate.net

The Zebrafish Information Network (ZFIN), a comprehensive database for zebrafish research, currently has no data available regarding phenotypes associated with (2R,3S)-2-hydroxy-3-methylpentanoic acid. zfin.org

Interactive Data Table: Stereoisomer Preference in CHO Cells

The following table summarizes the observed stereoisomeric preference in the formation of α-hydroxy acids from their corresponding α-keto acid precursors in Chinese Hamster Ovary (CHO) cells, based on related findings in the literature. nih.gov

| Precursor Amino Acid | α-Keto Acid | Resulting α-Hydroxy Acid | Predominant Stereoisomer Conformation |

| Leucine | α-Ketoisocaproate | 2-Hydroxyisocaproic acid (HL) | 2R-conformation |

| Valine | α-Ketoisovalerate | 2-Hydroxyisovaleric acid (HV) | 2S-conformation |

| Isoleucine | 2-Keto-3-methylvaleric acid | 2-Hydroxy-3-methylpentanoic acid (HI) | More complex due to two chiral centers |

Derivatives, Analogues, and Structural Modifications of 2r,3s 3 Hydroxy 2 Methylpentanoic Acid

Synthesis of Functionalized Derivatives

Functionalization of (2R,3S)-3-hydroxy-2-methylpentanoic acid at its carboxyl and hydroxyl groups allows for the creation of a wide array of derivatives, including esters, amides, and more complex structures.

The carboxylic acid moiety of this compound can be readily converted into esters and amides through standard acylation reactions.

Esterification is commonly achieved by reacting the parent acid with an alcohol under acidic catalysis or by using a coupling agent. For instance, the synthesis of methyl esters of 3-hydroxy-2-methylpentanoic acid has been demonstrated through reactions with methanol (B129727). orgsyn.orgcymitquimica.com These reactions typically yield the corresponding ester, such as methyl (2R,3S)-3-hydroxy-2-methylpentanoate. cymitquimica.com To ensure the retention of stereochemistry at the C2 and C3 positions, mild coupling agents are often employed.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. This transformation often requires activation of the carboxyl group, for example, by converting it to an acyl chloride or by using peptide coupling reagents. An efficient method that preserves stereochemical integrity involves the use of diethyl chlorophosphate in pyridine (B92270) to activate the carboxylic acid, which then readily reacts with an amine to form the desired amide. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Reaction | Reagent Class | Specific Examples | Key Features |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, HCl | Simple, but can risk side reactions. |

| Coupling Agents | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Mild conditions, preserves stereochemistry. | |

| Activating Agents | Diethyl Chlorophosphate | Efficient, direct synthesis with retention of configuration. researchgate.net | |

| Amidation | Coupling Agents | HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), HOBt (Hydroxybenzotriazole) | Widely used in peptide synthesis, minimizes racemization. nih.gov |

| Acyl Halides | Thionyl Chloride (SOCl₂) followed by amine addition | Highly reactive intermediate, may require protection of the hydroxyl group. |

The structural backbone of this compound is analogous to that of certain non-proteinogenic amino acids found in nature. By chemically modifying the hydroxyl group to an amino group, this compound can be converted into a β-amino acid derivative, a valuable component in the synthesis of peptidomimetics.

The synthesis of such derivatives often involves a multi-step sequence. A common strategy is the stereospecific conversion of the hydroxyl group into an azide, followed by reduction to the corresponding amine. This approach has been used to create β-amino α-hydroxy carboxylic esters from similar structures. acs.org Another established method is the reductive amination of a corresponding α-keto acid. libretexts.org

These resulting amino acid analogues, such as a hypothetical (2R,3S)-3-amino-2-methylpentanoic acid, can be incorporated into peptide chains. For example, the related building block Fmoc-(2R,3S)-hydroxyasparagine-OH has been used in solid-phase peptide synthesis to create analogues of antibiotics. nih.gov The use of such unusual amino acids can impart unique conformational properties and resistance to enzymatic degradation in the final peptidomimetic.

Selective acylation of the C3-hydroxyl group creates O-acylated derivatives, which can alter the molecule's physical properties, such as lipophilicity. Achieving chemoselective O-acylation in the presence of a free carboxylic acid requires specific reaction conditions.

A highly effective method involves reacting the hydroxy acid with an acyl halide or carboxylic anhydride (B1165640) in a strong acidic medium like anhydrous trifluoroacetic acid (TFA) or methanesulfonic acid. nih.gov Under these conditions, the carboxylic acid exists in its protonated, non-dissociated form, which is significantly less nucleophilic and thus less likely to self-condense or react. nih.gov This strategy favors the acylation of the neutral hydroxyl group, leading to the desired O-acyl derivative with high selectivity. nih.gov

Stereochemical Influence on Derivative Properties

The absolute configuration at the C2 and C3 stereocenters is a critical determinant of the physicochemical and biological properties of any resulting derivative. Even a minor change, such as the inversion of one stereocenter, can lead to dramatically different outcomes.

Research on the four stereoisomers of 2-hydroxy-3-methylvaleric acid has shown that their trimethylsilyl (B98337) derivatives can be chromatographically separated on an achiral column. ebi.ac.uk This indicates that the stereochemistry imparts distinct physical properties to the derivatives, influencing their interaction with the stationary phase.

The influence of stereochemistry is particularly profound in biological systems. In the synthesis of the peptide antibiotic Novo29, which contains a β-hydroxy-α-amino acid residue, it was found that only the derivative with the correct (2R,3R) stereochemistry matched the natural product's structure and antibiotic activity. nih.gov The corresponding diastereomer containing a (2R,3S) residue was synthesized for comparison and proved to be different, highlighting that specific stereoisomers are required for precise molecular recognition at biological targets. nih.gov This principle is widely observed in medicinal chemistry, where, for instance, the (S) configuration of the hydroxyl-bearing carbon in many β-blockers is essential for optimal receptor affinity, with the (R) enantiomer being up to 100 times less potent. pharmacy180.com

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations (Excluding Therapeutic Efficacy)

Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound to understand how different structural features contribute to its properties. For this compound, analogues can be designed to probe the importance of its various structural components.

Key SAR strategies include:

Altering Chain Length: The ethyl group at C3 can be replaced with shorter (methyl) or longer (propyl, butyl) alkyl chains to investigate the impact of size and lipophilicity. This approach was used in SAR studies of ginkgolic acid analogues, where inhibitory activity varied with the length of an alkyl chain. nih.gov

Modification of the C2-Methyl Group: The methyl group at C2 can be removed or replaced with other small substituents to determine its role in steric interactions.

Stereochemical Modification: Synthesizing the other three stereoisomers ((2S,3R), (2S,3S), and (2R,3R)) is a fundamental SAR study to assess the importance of the specific 3D arrangement of the functional groups. nih.govnih.gov

Functional Group Modification: The hydroxyl and carboxyl groups are typically considered essential for activity, as seen in SAR studies of salicylic (B10762653) acid. nih.govresearchgate.net However, converting them to ethers, esters, or amides can provide valuable information on the need for hydrogen bond donors or acceptors.

Table 2: Hypothetical SAR Study Design for this compound Analogues

| Position | Modification | Rationale | Example Analogue |

|---|---|---|---|

| C1 (Carboxyl) | Esterification (e.g., Methyl Ester) | Assess the importance of the acidic proton and hydrogen bonding ability. | Methyl (2R,3S)-3-hydroxy-2-methylpentanoate |

| C2 (Methyl) | Removal of methyl group | Determine the steric contribution of the α-substituent. | (S)-3-hydroxypentanoic acid |

| C3 (Ethyl) | Chain extension (e.g., Propyl) | Probe the size limits and hydrophobicity of the binding pocket. | (2R,3S)-3-hydroxy-2-methylhexanoic acid |

| C3 (Hydroxyl) | Inversion of stereochemistry | Evaluate the importance of the hydroxyl group's spatial orientation. | (2R,3R)-3-hydroxy-2-methylpentanoic acid |

| C3 (Hydroxyl) | Conversion to ether (e.g., O-methyl) | Determine if a hydrogen bond donor is required. | (2R,3S)-3-methoxy-2-methylpentanoic acid |

Protection Group Strategies in Derivative Synthesis

The bifunctional nature of this compound necessitates the use of protecting groups to achieve selective transformations. The choice of protecting group depends on the desired reaction and the stability requirements.

Protection of the Hydroxyl Group: When performing reactions at the carboxylic acid (e.g., reduction or addition of organometallics), the C3-hydroxyl group must be protected to prevent it from interfering. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS) due to their ease of installation and removal under specific conditions.

Protection of the Carboxylic Acid Group: To perform reactions selectively at the hydroxyl group (e.g., oxidation or O-acylation where acidic conditions are not used), the carboxylic acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester. orgsyn.org The ester group is less reactive than the free acid and can be removed by hydrolysis at the end of the synthetic sequence.

Protection in Peptidomimetic Synthesis: If the molecule is converted to an amino acid analogue for use in peptide synthesis, the amino group is commonly protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) for solid-phase synthesis or a Boc (tert-butyloxycarbonyl) group for solution-phase chemistry. nih.gov

Table 3: Common Protecting Groups for Hydroxy Acid Derivatives

| Functional Group | Protecting Group | Abbreviation | Key Features |

|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Stable to most reagents except fluoride (B91410) ions and acid. |

| Benzyl ether | Bn | Stable to base and nucleophiles; removed by hydrogenolysis. | |

| Carboxyl | Methyl or Ethyl Ester | Me, Et | Stable to many conditions; removed by saponification (base hydrolysis). orgsyn.org |

| Benzyl Ester | Bn | Removed by mild hydrogenolysis, useful when base-sensitivity is an issue. | |

| Amino (in analogues) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile; standard for solid-phase peptide synthesis. nih.gov |

| tert-Butyloxycarbonyl | Boc | Acid-labile; common in solution-phase peptide synthesis. |

Analytical Methodologies for Research and Characterization of 2r,3s 3 Hydroxy 2 Methylpentanoic Acid

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a chiral molecule like (2R,3S)-3-hydroxy-2-methylpentanoic acid, which has multiple stereoisomers, chromatographic techniques are indispensable for both separating these isomers and assessing the enantiomeric purity of a sample.

Gas Chromatography (GC) for Separation and Stereoisomer Discrimination

Gas chromatography is a highly effective technique for the separation of volatile and thermally stable compounds. However, due to the low volatility and polar nature of hydroxy carboxylic acids, direct analysis by GC is challenging. Therefore, a crucial step in the GC analysis of this compound is derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common approach is silylation, where the hydroxyl and carboxyl functional groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively researchgate.netresearchgate.netresearchgate.netnih.gov.

The separation of the four stereoisomers of 3-hydroxy-2-methylpentanoic acid as their TMS derivatives can be achieved using a chiral capillary column. These columns contain a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Cyclodextrin-based CSPs, for instance, are widely used for the enantioselective analysis of chiral compounds by GC gcms.cz. The differential interaction between the diastereomeric TMS derivatives and the chiral stationary phase allows for their discrimination and quantification.

A study on the closely related 2-hydroxy-3-methylpentanoic acid demonstrated the successful separation of its four stereoisomers via GC-MS after derivatization nih.gov. This methodology, involving the synthesis of the stereoisomers followed by GC-MS analysis of their derivatives, provides a robust framework for the stereoisomer discrimination of this compound. The elution order of the stereoisomers will depend on the specific chiral column and the temperature program used.

Table 1: Illustrative GC Parameters for Chiral Separation of Hydroxy Acid Stereoisomers (as TMS derivatives)

| Parameter | Typical Value/Condition |

| Column | Chiral capillary column (e.g., Cyclodextrin-based) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60-80°C, ramped to 200-250°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

Liquid Chromatography (LC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode nih.govmdpi.comsigmaaldrich.comsielc.comresearchgate.netnih.gov.

Method development for the LC analysis of short-chain organic acids often involves optimizing the mobile phase composition and pH to achieve adequate retention and peak shape. A typical mobile phase for the analysis of underivatized hydroxy acids consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) nih.govmdpi.com. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention on the nonpolar stationary phase. Analysis is often performed at a low pH to suppress the ionization of the carboxylic acid, leading to increased retention. Detection is commonly carried out using a UV detector at a low wavelength (around 210 nm), where the carboxyl group exhibits absorbance nih.govmdpi.com.

For separating the stereoisomers of 3-hydroxy-2-methylpentanoic acid, derivatization with a chiral reagent to form diastereomers can be performed, followed by separation on a standard achiral RP-HPLC column chromatographyonline.comsepscience.comchiralpedia.com. Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase, as discussed in the next section.

Table 2: Representative RP-HPLC Method Parameters for Short-Chain Hydroxy Acids

| Parameter | Example Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 25 mM KH2PO4, pH 2.5-3) and acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 210 nm |

Chiral Chromatography Applications for Enantiopurity Assessment

The determination of enantiomeric purity is crucial in many applications. Chiral chromatography, a specialized form of HPLC, is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that can directly distinguish between enantiomers chromatographyonline.comhplc.euresearchgate.netwikipedia.orgnih.govphenomenex.blognih.gov.

Several types of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin and vancomycin) phases being particularly versatile for the separation of a broad range of chiral compounds, including carboxylic acids nih.gov. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times.

For the enantiopurity assessment of this compound, a sample would be injected onto a suitable chiral column. The resulting chromatogram would ideally show separate peaks for the (2R,3S) enantiomer and its corresponding (2S,3R) enantiomer, as well as for the other diastereomeric pair, (2R,3R) and (2S,3S). The area of each peak is proportional to the concentration of that isomer, allowing for the calculation of the enantiomeric excess (ee%). The separation factor (α), which is the ratio of the retention factors of the two enantiomers, is a measure of the column's ability to separate them. A higher α value indicates better separation.

An alternative to direct chiral HPLC is the indirect approach, where the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column chiralpedia.commdpi.comnih.gov.

Table 3: Common Chiral Stationary Phases for the Separation of Acidic Compounds

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Separation Principle |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide. |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation. |

| Pirkle-type (Brush-type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and dipole stacking. |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound, complementing the separation data obtained from chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful spectroscopic tools for the structural elucidation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise connectivity and stereochemistry of a molecule. Both ¹H NMR and ¹³C NMR are employed to characterize this compound.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methyl, methylene, and methine protons. The chemical shifts (δ) of these protons and the coupling constants (J) between them are highly dependent on the stereochemistry of the molecule. For instance, the coupling constant between the protons on C2 and C3 can help to determine their relative orientation (syn or anti).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Compound Structurally Similar to this compound Disclaimer: The following data is for a related compound and serves as an illustrative example. Actual chemical shifts for this compound may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | - | ~180 |

| C2 (-CH(CH₃)-) | ~2.5 (quartet) | ~45 |

| C3 (-CH(OH)-) | ~3.8 (multiplet) | ~75 |

| C4 (-CH₂-) | ~1.5 (multiplet) | ~28 |

| C5 (-CH₃) | ~0.9 (triplet) | ~10 |

| C2-Methyl (-CH₃) | ~1.1 (doublet) | ~15 |

To definitively determine the absolute configuration, advanced NMR techniques such as the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be employed. These agents interact with the enantiomers to form diastereomeric complexes that exhibit different NMR spectra nih.gov.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For the analysis of this compound, MS is often coupled with GC (GC-MS) or LC (LC-MS).

When analyzed by GC-MS, the compound is typically derivatized, most commonly by trimethylsilylation, to form the di-TMS derivative researchgate.netresearchgate.netresearchgate.netnih.gov. In electron ionization (EI) mass spectrometry, the derivatized molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

The mass spectrum of the di-TMS derivative of 3-hydroxy-2-methylpentanoic acid would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways for silylated hydroxy acids include the loss of a methyl group (-15 Da) from a TMS group, and cleavage of the carbon-carbon bonds adjacent to the silylated functional groups researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netchalmers.senist.gov. The analysis of these fragment ions provides valuable information for confirming the structure of the analyte. For instance, the fragmentation of TMS derivatives of hydroxy acids often involves rearrangements and migrations of the TMS group, which can be diagnostic for the position of the hydroxyl group researchgate.netchalmers.se.

Table 5: Expected Key Fragment Ions in the EI-Mass Spectrum of the di-TMS Derivative of 3-Hydroxy-2-methylpentanoic Acid

| m/z | Proposed Fragment Identity |

| M⁺ | Molecular Ion |

| M-15 | [M - CH₃]⁺ |

| M-89 | [M - OSi(CH₃)₃]⁺ |

| Specific fragment ions | Resulting from cleavage between C2-C3 and C3-C4 |

In LC-MS, soft ionization techniques such as electrospray ionization (ESI) are commonly used. ESI typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with minimal fragmentation, which is useful for determining the molecular weight. Fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to obtain structural information nih.govnih.gov.

Optical Rotation and Chiral Purity Determination

Given that this compound is a chiral molecule, methods that can distinguish between stereoisomers are essential for its complete characterization.

Optical Rotation

Optical rotation is a chiroptical property of enantiomers, where a pure enantiomer rotates the plane of polarized light in a specific direction. The measurement of optical rotation using a polarimeter is a classic method for assessing the enantiomeric purity of a sample. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

While a specific experimental value for the optical rotation of this compound is not prominently reported in the literature, it is expected to have a specific rotation of equal magnitude but opposite sign to its enantiomer, (2S,3R)-3-hydroxy-2-methylpentanoic acid. The diastereomers, (2R,3R)- and (2S,3S)-3-hydroxy-2-methylpentanoic acid, would have their own distinct optical rotation values. The measurement of optical rotation is a crucial quality control parameter in the synthesis of a specific stereoisomer to ensure the desired enantiomer is produced. mdpi.com

Chiral Purity Determination

Determining the chiral purity, or enantiomeric excess (ee) and diastereomeric excess (de), requires analytical techniques that can separate and quantify the different stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds. For chiral analysis of molecules like 3-hydroxy-2-methylpentanoic acid, a chiral stationary phase is required. These stationary phases, often based on cyclodextrin (B1172386) derivatives, create a chiral environment within the GC column, leading to differential interactions with the enantiomers and thus enabling their separation. gcms.cz

Prior to GC analysis, the non-volatile carboxylic acid is typically derivatized to a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. The separated stereoisomers are then detected by a mass spectrometer, which provides both quantification and structural information based on their mass-to-charge ratio and fragmentation patterns. Research has demonstrated the successful synthesis and analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid using GC-MS, indicating the viability of this method for determining the chiral purity of the (2R,3S) isomer. nih.gov

High-Performance Liquid Chromatography (HPLC)

Similar to GC, high-performance liquid chromatography (HPLC) can be employed for chiral separations. This is often achieved using a chiral stationary phase (CSP) in the HPLC column. For hydroxy acids, derivatization may also be used to enhance detection or improve the separation. For instance, derivatization with a chiral reagent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) creates diastereomeric esters that can often be separated on a standard, non-chiral HPLC column. researchgate.net More advanced methods involve chiral derivatization followed by liquid chromatography-mass spectrometry (LC-MS) to achieve high sensitivity and specificity in the analysis of hydroxy fatty acid stereoisomers. nih.govbeilstein-archives.org

Interactive Data Table: Methodologies for Chiral Purity Analysis

| Technique | Principle | Derivatization | Key Advantages |

| Chiral GC-MS | Separation on a chiral stationary phase followed by mass spectrometric detection. | Typically required (e.g., esterification) to increase volatility. | High resolution and sensitivity; provides structural confirmation. |

| Chiral HPLC | Separation on a chiral stationary phase. | May not be necessary, but can improve separation and detection. | Wide applicability; non-destructive. |

| HPLC with Chiral Derivatization | Formation of diastereomers with a chiral reagent, followed by separation on a non-chiral column. | Required (e.g., Mosher's esters). | Can be performed with standard HPLC equipment. |

Applications in Chemical Synthesis and Biocatalysis

Utility as a Chiral Building Block in Complex Organic Synthesis

In the realm of organic chemistry, the synthesis of enantiomerically pure compounds is a significant challenge. Chiral building blocks, which are molecules possessing one or more stereocenters, serve as valuable starting materials to construct complex target molecules with a specific three-dimensional architecture. (2R,3S)-3-hydroxy-2-methylpentanoic acid is one such chiral synthon, offering two contiguous stereocenters that can be incorporated into larger, more complex structures.

The precise arrangement of substituents in this compound makes it a key structural motif and a potential intermediate in the synthesis of various natural products. One of the most notable examples is its connection to the synthesis of the unique amino acid units found in dolastatin 10. rsc.org

Dolastatin 10, a potent antineoplastic peptide isolated from the marine mollusk Dolabella auricularia, contains several unique amino acid residues, including dolaisoleucine (Dil). rsc.orgnih.gov The stereoselective synthesis of dolaisoleucine, which has three chiral centers, is a critical step in the total synthesis of dolastatin 10. rsc.org Synthetic strategies have been developed to create the specific stereochemistry of dolaisoleucine, which is (2S,3R,4S) for the N-Boc-dolaisoleucine derivative. nih.gov The core structure of the this compound is a key precursor to achieving the correct stereochemical configuration of the dolaisoleucine unit. acs.org

The synthesis of dolaisoleucine and its diastereomers often involves stereoselective aldol (B89426) reactions or the use of chiral auxiliaries to establish the required stereocenters. rsc.org The structural elements of this compound represent a key fragment that synthetic chemists aim to construct during the total synthesis of these complex natural products.

Table 1: this compound as a Precursor Motif

| Natural Product/Bioactive Molecule | Key Component | Relevance of this compound |

|---|

The existing stereocenters in a chiral building block can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselectivity. The (2R,3S) configuration of 3-hydroxy-2-methylpentanoic acid can be exploited to direct the formation of new stereocenters in a predictable manner.

A well-established strategy in asymmetric synthesis is the use of chiral ketones and their corresponding enolates in aldol reactions to create new carbon-carbon bonds with high diastereoselectivity. orgsyn.org For instance, a lithium enolate with a Z-configuration, derived from a ketone structurally related to our target compound, can react with an aldehyde. The pre-existing stereocenter(s) on the enolate guide the approach of the aldehyde, leading to the preferential formation of one diastereomer of the resulting β-hydroxy ketone product. orgsyn.org

This principle is directly applicable when using this compound or its derivatives. The hydroxyl and methyl groups at the C3 and C2 positions, respectively, create a specific steric and electronic environment that can bias the facial selectivity of reactions at adjacent functional groups. For example, the conversion of the carboxylic acid to a ketone, followed by enolate formation and reaction, would proceed with a stereochemical preference dictated by the existing (2R,3S) centers. This control over the formation of new stereocenters is crucial in multistep syntheses, as it minimizes the formation of undesired stereoisomers and simplifies purification processes.

Role in Industrial Chemical Processes (Excluding Pharmaceutical Drug Development)

While much of the focus on chiral hydroxy acids is in the pharmaceutical sector, their unique properties also lend themselves to other industrial applications. The broader class of hydroxyalkanoic acids and their polymers, polyhydroxyalkanoates (PHAs), are recognized for their utility in various non-pharmaceutical domains. mdpi.comresearchgate.net

PHAs are biodegradable polyesters produced by microorganisms and are considered a sustainable alternative to petroleum-based plastics. researchgate.net These bioplastics can be used in applications such as packaging materials and in the automotive industry as part of biocomposites. researchgate.net The monomer units of these PHAs are hydroxyalkanoic acids, demonstrating a large-scale industrial application for this class of compounds.

Furthermore, the amphiphilic nature of molecules like 3-hydroxy-2-methylpentanoic acid, possessing both a hydrophilic carboxylic acid head and a moderately hydrophobic alkyl tail, suggests potential use as a surfactant or biosurfactant. saspublishers.comresearchgate.net Surfactants are widely used in the cosmetics industry as emulsifiers, foaming agents, and wetting agents in products like skin cleansers and moisturizers. saspublishers.commdpi.com Bio-based surfactants are increasingly sought after as "green" alternatives to synthetic surfactants due to their biodegradability and low toxicity. saspublishers.com While specific large-scale use of this compound as an industrial surfactant is not widely documented, its structural properties are consistent with those required for such applications.

Table 2: Potential Industrial Applications of this compound and Related Compounds

| Industry | Application | Rationale |

|---|---|---|

| Materials | Production of Bioplastics (PHAs) | Hydroxyalkanoic acids are the monomeric units of biodegradable polymers. mdpi.comresearchgate.net |

| Cosmetics | Emulsifiers, Moisturizers, Wetting Agents | The amphiphilic structure is suitable for use as a bio-based surfactant. saspublishers.commdpi.com |

Biocatalytic Production and Transformations of Related Compounds

Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a powerful and environmentally friendly alternative to traditional chemical synthesis, particularly for chiral molecules.

The compound (2R,3S)-2-hydroxy-3-methylpentanoic acid is a known metabolite of the amino acid L-isoleucine in biological systems. nih.govbiosynth.com This natural metabolic pathway suggests that enzymatic systems are capable of producing this specific stereoisomer.

The biocatalytic synthesis of chiral hydroxy acids often employs enzymes such as ketoreductases (KREDs). researchgate.net These enzymes can reduce a ketone precursor with high stereoselectivity to produce a specific chiral alcohol. For example, evolved KREDs have been used for the practical, large-scale synthesis of (R)-2-methylpentanol through the enantiospecific reduction of racemic 2-methylvaleraldehyde. researchgate.net A similar enzymatic reduction of a corresponding α-keto acid could be envisioned for the production of this compound.

Another class of enzymes, nitrilases, has been utilized for the enantioselective synthesis of related compounds. For instance, a nitrilase from Rhodococcus rhodochrous can enantioselectively hydrolyze a prochiral dinitrile to produce (S)-2-cyano-2-methylpentanoic acid with high enantiomeric excess and yield. researchgate.net Such enzymatic processes, which operate under mild conditions, are highly sought after for the industrial production of chiral building blocks. researchgate.net

The production of polyhydroxyalkanoates (PHAs) by various microorganisms is another significant area of biocatalysis related to this compound. mdpi.com Bacteria such as Cupriavidus necator accumulate PHAs as intracellular storage granules, which can then be harvested. mdpi.com These bioprocesses demonstrate the capability of microorganisms to synthesize polymers from hydroxy fatty acid monomers.

Table 3: Relevant Biocatalytic Transformations

| Enzyme/Organism Class | Transformation | Relevance to this compound |

|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | A potential route for the stereoselective synthesis of the target molecule from a keto-acid precursor. researchgate.net |

| Nitrilases | Enantioselective hydrolysis of nitriles | Demonstrates the use of enzymes to create chiral centers in related carboxylic acid structures. researchgate.net |

| Various Bacteria (e.g., Cupriavidus necator) | Polymerization of hydroxyalkanoic acids | Production of biodegradable plastics (PHAs) from hydroxy acid monomers. mdpi.com |

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational approaches are pivotal in understanding the nuanced stereochemistry and reactivity of (2R,3S)-3-hydroxy-2-methylpentanoic acid. These methods provide insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, dictated by the rotation around its single bonds, is crucial for its biological activity and interaction with other molecules. While specific conformational analysis studies on this particular stereoisomer are not extensively documented, insights can be drawn from related structures like L-isoleucine and various hydroxy acids. nih.gov The presence of two chiral centers, at C2 and C3, significantly influences its preferred three-dimensional structures.